molecular formula C22H22FN3O2 B2436105 N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899959-85-4

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No. B2436105
CAS RN: 899959-85-4
M. Wt: 379.435
InChI Key: IXNSZIVQFHFLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C22H22FN3O2 and its molecular weight is 379.435. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular and Antibacterial Activities

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide and its derivatives exhibit significant antitubercular and antibacterial activities. Bodige et al. (2019) found that some derivatives showed potent anti-tuberculosis (TB) activity and significant antibacterial activity against Escherichia coli and Staphylococcus aureus strains. These findings suggest a potential application in treating TB and bacterial infections Bodige et al., 2019.

Cytotoxicity and Cancer Research

Compounds related to N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide have shown promise in cancer research. Hassan et al. (2014) synthesized derivatives that were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential use in cancer treatment Hassan et al., 2014.

MET Kinase Inhibition for Cancer Therapy

The compound and its derivatives are potent and selective Met kinase inhibitors, as explored by Schroeder et al. (2009). These compounds have shown efficacy in preclinical models for cancer therapy and have been advanced into clinical trials, highlighting their potential in oncology Schroeder et al., 2009.

Anxiolytic Drug Development

Novel derivatives of this compound, such as those studied by Yarkova et al. (2019), have shown significant anxiolytic activity, suggesting applications in the development of new anxiolytic drugs Yarkova et al., 2019.

properties

IUPAC Name

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-2-28-19-11-9-18(10-12-19)24-22(27)26-15-14-25-13-3-4-20(25)21(26)16-5-7-17(23)8-6-16/h3-13,21H,2,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNSZIVQFHFLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

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